molecular formula C8H7N3S B1586837 1-(3-Cyanophenyl)-2-thiourea CAS No. 41835-08-9

1-(3-Cyanophenyl)-2-thiourea

Cat. No. B1586837
CAS RN: 41835-08-9
M. Wt: 177.23 g/mol
InChI Key: VNRXRPBDGKIBKS-UHFFFAOYSA-N
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Description

“1-(3-Cyanophenyl)-2-thiourea” is a chemical compound that is used as a starting reagent in the synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .


Synthesis Analysis

The synthesis of “1-(3-Cyanophenyl)-2-thiourea” involves the use of 3-Cyanophenyl isocyanate as a starting reagent . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that could be involved in the synthesis .


Molecular Structure Analysis

The molecular structure of “1-(3-Cyanophenyl)-2-thiourea” can be found in various chemical databases. For example, ChemSpider provides information about the structure, properties, spectra, suppliers, and links for this compound .


Chemical Reactions Analysis

The synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . The Suzuki–Miyaura (SM) cross-coupling reaction is also relevant in this context .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Cyanophenyl)-2-thiourea” can be found in various chemical databases. For example, ChemSpider provides information about the structure, properties, spectra, suppliers, and links for this compound .

Scientific Research Applications

Molecular Synthesis and Characterization

Thiourea derivatives are pivotal in organic synthesis, material sciences, and as ligands in coordination chemistry. Their synthesis and structural characterization form the foundation for exploring their applications in medicinal chemistry and as functional materials. The synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea illustrates the process of synthesizing and characterizing such compounds, including molecular docking, DNA binding, and cytotoxicity studies, underscoring their potential in drug design and bioactivity assessment (Mushtaque et al., 2016).

Biological Activities

The biological activities associated with thiourea derivatives are vast, including antituberculosis, anti-HIV, analgesic, and anti-inflammatory properties. These activities are attributed to their ability to interact with biological molecules, such as DNA, and to inhibit various enzymes. For instance, studies on different thiourea derivatives have highlighted their DNA-binding abilities and potential anti-cancer properties, offering insights into their mechanisms of action at the molecular level (Shaista Tahir et al., 2015).

Material Sciences and Photovoltaics

In material sciences, thiourea derivatives have been explored for their applications in creating advanced materials with specific photophysical properties. Their role in dye-sensitized solar cells (DSSCs), for example, is significant for developing renewable energy technologies. The synthesis and application of cyclic thiourea/urea functionalized triphenylamine-based dyes demonstrate their potential in achieving high photovoltaic performance, indicative of the broad applicability of thiourea derivatives in material sciences (Zhisheng Wu et al., 2013).

Coordination Chemistry

The role of thiourea derivatives in coordination chemistry is noteworthy, with 1-(acyl/aroyl)-3-(substituted)thioureas serving as exceptional ligands for metal ions. This application is crucial in synthesizing metal complexes with diverse biological and catalytic activities. The advancements in synthesizing such coordination compounds underscore the utility of thiourea derivatives in developing pharmaceuticals and agrochemical ingredients, further highlighting their versatility and importance in scientific research (A. Saeed et al., 2018).

Safety And Hazards

The safety data sheet for 3-Cyanophenyl isocyanate, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Future research directions could involve the development of green chemistry practices and the synthesis of pyrano [2,3-c]pyrazole derivatives . Additionally, the potential industrial production of some complicated isothiocyanates could be explored .

properties

IUPAC Name

(3-cyanophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRXRPBDGKIBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374103
Record name 1-(3-Cyanophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanophenyl)-2-thiourea

CAS RN

41835-08-9
Record name 1-(3-Cyanophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41835-08-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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